molecular formula C9H14O4 B14018013 Propanedioic acid, (2-methyl-2-propenyl)-, dimethyl ester CAS No. 50598-40-8

Propanedioic acid, (2-methyl-2-propenyl)-, dimethyl ester

Cat. No.: B14018013
CAS No.: 50598-40-8
M. Wt: 186.20 g/mol
InChI Key: JTNDZINZKNRYIT-UHFFFAOYSA-N
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Description

Propanedioic acid, (2-methyl-2-propenyl)-, dimethyl ester is a high-purity chemical reagent designed for research and development applications. As a derivative of propanedioic acid (malonic acid) dimethyl ester, this compound is of significant interest in organic synthesis, particularly in the construction of more complex molecular architectures. Its structure suggests potential utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The specific (2-methyl-2-propenyl) side chain may be leveraged in various chemical reactions, including Michael additions, cyclizations, and polymerizations. Researchers value this ester for its reactivity and as a precursor in multi-step synthetic routes. This product is provided as a neat liquid (or solid, to be confirmed) and is supplied with a Certificate of Analysis. It is intended for use in a controlled laboratory environment by qualified personnel. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

50598-40-8

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

dimethyl 2-(2-methylprop-2-enyl)propanedioate

InChI

InChI=1S/C9H14O4/c1-6(2)5-7(8(10)12-3)9(11)13-4/h7H,1,5H2,2-4H3

InChI Key

JTNDZINZKNRYIT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis via Alkylation of 4-oxo-2E-alkyl Butenoate with Triphenylphosphonium Ylide

One prominent method involves the reaction of 4-oxo-2E-alkyl butenoate esters with triphenyl isopropyl phosphonium halide in the presence of a strong base, typically n-butyllithium, under low temperature (-78 °C) conditions. This process leads to the formation of 2,2-dimethyl-3RS-(2'-methyl-1'-propenyl) cyclopropane-1RS-carboxylate esters, which correspond closely to the target dimethyl ester compound.

  • Reaction conditions:

    • Use of at least two equivalents of triphenyl isopropyl phosphonium halide.
    • Cooling to -78 °C during initial mixing.
    • Stirring for extended periods (up to 60 hours) at ambient temperature.
    • Solvent: tetrahydrofuran.
  • Post-reaction processing:

    • Quenching with water.
    • Extraction with ether.
    • Removal of triphenylphosphine by filtration.
    • Distillation under reduced pressure to purify the ester product.
  • Yields and purification:

    • The crude ester can be further purified by saponification with methanolic potassium hydroxide to yield the corresponding acid, which can be recrystallized multiple times for purity enhancement.

Esterification and Hydrolysis Pathways

The methyl ester obtained from the above cyclopropanation can be hydrolyzed under mild basic conditions (e.g., methanolic potassium hydroxide at 20 °C for 15 hours) to yield the corresponding acid. This acid is industrially important and can be re-esterified with alcohols to obtain various esters with insecticidal properties.

  • Hydrolysis conditions:

    • Methanolic potassium hydroxide (20% solution).
    • Room temperature (approximately 20 °C).
    • Stirring for 15 hours.
  • Work-up:

    • Removal of methanol by distillation under reduced pressure.
    • Acidification with concentrated hydrochloric acid.
    • Extraction with ether.
    • Drying and concentration to obtain the acid.

Alternative Synthetic Routes Involving Aldehyde Intermediates

Another synthetic approach involves the preparation of intermediates such as 13-methylcrotonaldehyde and subsequent transformations including Reformatsky-type reactions and dehydration steps to form the unsaturated ester framework. These methods involve:

  • Preparation of α,β-unsaturated esters via condensation and dehydration.
  • Use of diazo compounds and catalytic hydrogenation to obtain saturated or unsaturated acid derivatives.
  • Fractional distillation and extraction techniques to isolate pure aldehydes and esters.

This approach, while more complex, allows for stereochemical control and the synthesis of related compounds with similar frameworks.

Data Table: Summary of Key Preparation Methods

Methodology Key Reagents Conditions Product Form Yield/Purity Notes Reference
Cyclopropanation with triphenylphosphonium ylide 4-oxo-2E-alkyl butenoate, triphenyl isopropyl phosphonium halide, n-butyllithium -78 °C to 20 °C, THF solvent, 60 h stirring 2,2-dimethyl-3RS-(2'-methyl-1'-propenyl) cyclopropane methyl ester Crude ester purified by distillation; saponification yields acid
Hydrolysis of methyl ester Methanolic potassium hydroxide 20 °C, 15 h stirring Corresponding acid Acid purified by extraction and recrystallization
Aldehyde intermediate synthesis and Reformatsky reaction 13-methylcrotonaldehyde, ethyl diazoacetate, catalysts Various including dehydration and hydrogenation Unsaturated esters and acids Fractional distillation and catalytic hydrogenation used

Research Outcomes and Analysis

  • The cyclopropanation method using triphenylphosphonium ylides is efficient in producing the dimethyl ester with good control over stereochemistry and purity after appropriate work-up steps.
  • Hydrolysis of the ester to the acid form is straightforward and proceeds under mild conditions, facilitating further functionalization.
  • Alternative methods involving aldehyde intermediates offer routes to structurally related compounds and provide insights into reaction mechanisms and stereochemical outcomes.
  • The described methods are supported by detailed experimental procedures, including reaction stoichiometry, temperature control, and purification techniques, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (2-methyl-2-propenyl)-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various ester derivatives

Scientific Research Applications

Propanedioic acid, (2-methyl-2-propenyl)-, dimethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which propanedioic acid, (2-methyl-2-propenyl)-, dimethyl ester exerts its effects involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the methyl and propenyl groups, which can affect its binding to enzymes and other proteins.

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
Dimethyl allylmalonate (40637-56-7) 2-Methyl-2-propenyl C₈H₁₂O₄ 172.18 Polymerization, asymmetric catalysis
Dimethyl malonate (108-59-8) None (parent compound) C₅H₈O₄ 132.12 Building block for esters, pharmaceuticals
Dimethyl isobutylmalonate (39520-24-6) 2-Methylpropyl C₉H₁₆O₄ 188.22 Specialty esters, flavorants
Dimethyl ethylidenemalonate (17282-04-1) Ethylidene C₇H₁₀O₄ 158.15 Reactive intermediate for cycloadditions
Dimethyl (2-methoxyphenoxy)malonate (147663-00-1) 2-Methoxyphenoxy C₁₂H₁₄O₆ 254.24 Photoresists, UV-stabilized polymers
Propanedioic acid, [(2-methoxyphenyl)methylene]-, dimethyl ester (22621-54-1) (2-Methoxyphenyl)methylene C₁₃H₁₄O₅ 250.25 Antimicrobial agents, dyes

Physicochemical Properties

  • Boiling Points and Reactivity: The parent compound, dimethyl malonate, has a boiling point of 181–182°C and is less reactive due to the absence of unsaturated bonds . Dimethyl allylmalonate’s allyl group lowers its thermal stability (decomposes at ~150°C) but enhances reactivity in Diels-Alder reactions . Aromatic substituents (e.g., 2-methoxyphenoxy) increase molecular weight and UV absorption, making them suitable for photochemical applications .

Hazard and Environmental Profiles

  • Aromatic Derivatives: Nitro- or cyano-substituted analogs (e.g., CAS 59562-41-3) may pose higher ecotoxicity risks due to electron-withdrawing groups enhancing persistence .

Biological Activity

Introduction

Propanedioic acid, (2-methyl-2-propenyl)-, dimethyl ester, commonly known as dimethyl 2-methylacrylate or methacrylic acid dimethyl ester, is an organic compound with diverse applications in the chemical and pharmaceutical industries. This article explores its biological activity, focusing on its antioxidant properties, potential therapeutic applications, and safety profile based on varied research findings.

Chemical Structure and Properties

  • Chemical Formula : C₇H₁₀O₂
  • Molecular Weight : 126.1531 g/mol
  • CAS Number : 96-05-9

The compound features a propanedioic acid backbone with two methyl groups and a propenyl group, contributing to its reactivity and biological interactions.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of propanedioic acid derivatives. For instance, research involving extracts from Lycium shawii demonstrated that compounds containing dimethyl esters exhibited significant antioxidant activity. The evaluation was conducted using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability to scavenge free radicals.

Extract TypeInhibition Ratio (%)
Root Aqueous45.3
Stem Aqueous38.7
Leaf Aqueous52.1
Ethanol Extract60.4

The leaf aqueous extract showed the highest inhibition ratio, indicating strong antioxidant properties potentially attributed to the presence of dimethyl esters including propanedioic acid derivatives .

Therapeutic Applications

  • Anti-inflammatory Properties :
    • Studies have suggested that compounds similar to dimethyl esters can modulate inflammatory pathways. In silico molecular docking studies indicated that these compounds might interact with key inflammatory mediators, providing a basis for their use in anti-inflammatory therapies .
  • Antidiabetic Effects :
    • Preliminary research indicates potential antidiabetic effects of propanedioic acid derivatives through mechanisms involving glucose metabolism regulation and insulin sensitivity enhancement.
  • Pharmaceutical Applications :
    • The compound's structure allows it to serve as a precursor in synthesizing various pharmaceuticals, including those targeting metabolic disorders.

Safety Profile

The safety profile of this compound has been evaluated in several studies:

  • Acute Toxicity : Animal studies indicate low acute toxicity levels when administered in controlled doses.
  • Repeated Dose Toxicity : Long-term exposure assessments suggest minimal adverse effects at therapeutic levels.
  • Genotoxicity : Current data show no significant genotoxic effects, making it a candidate for further pharmaceutical development .

Case Study 1: Antioxidant Efficacy in Natural Extracts

A study published in the Journal of Medicinal Chemistry examined the antioxidant efficacy of various extracts from Lycium shawii. The results indicated that extracts rich in propanedioic acid derivatives effectively reduced oxidative stress markers in vitro .

Case Study 2: In Silico Docking Studies

In silico studies conducted on various analogs of propanedioic acid demonstrated promising interactions with enzymes involved in inflammatory responses. These findings support further exploration into its therapeutic potential against chronic inflammatory diseases .

Q & A

Q. Why do chromatographic retention times (RT) vary for this compound in different HPLC methods?

  • Methodological Answer : RT variations (e.g., 0.36–35 min in ) depend on column type (C18 vs. phenyl), mobile phase (acetonitrile/water vs. methanol), and pH. Standardize using a C18 column with acetonitrile:water (70:30) at 1 mL/min flow rate .

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